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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of Tert-Butyl (2-
(methylthio)ethyl)carbamate, a vital building block in modern organic and medicinal

chemistry. We delve into its core molecular properties, centered around a precise

understanding of its molecular weight, and explore its synthesis, analytical characterization,

and applications. The document is structured to provide not just data, but also mechanistic

insights and practical, field-proven protocols relevant to professionals in drug development and

chemical research. The strategic importance of its functional groups—the acid-labile tert-

butoxycarbonyl (Boc) protecting group and the versatile methylthioethyl side chain—is

discussed in the context of advanced chemical synthesis.

Introduction: The Strategic Value of a Bifunctional
Building Block
In the landscape of drug discovery and fine chemical synthesis, the efficiency of a multi-step

process often hinges on the strategic use of protecting groups. The carbamate functional

group, particularly the tert-butoxycarbonyl (Boc) moiety, is a cornerstone of modern synthetic
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chemistry due to its robustness under a wide range of reaction conditions and its clean,

selective removal under mild acidic conditions.[1][2]

Tert-Butyl (2-(methylthio)ethyl)carbamate (CAS: 58858-31-0) embodies this principle while

introducing a second key functional element: a thioether. This combination makes it a highly

valuable intermediate, allowing for the stable protection of a primary amine while presenting a

sulfur-containing side chain that can be used for further modification or as a key

pharmacophoric element. This guide will elucidate the fundamental properties of this

compound, beginning with its most basic and crucial attribute: its molecular weight.

Core Molecular Properties
A precise understanding of a molecule's properties begins with its formula and mass. For Tert-
Butyl (2-(methylthio)ethyl)carbamate, these details are foundational for stoichiometric

calculations in synthesis and for accurate interpretation of analytical data.

Quantitative Data Summary
The essential identifiers and physicochemical properties are summarized below. It is critical for

the researcher to distinguish between Molecular Weight and Exact Mass. Molecular weight is

the weighted average of the isotopic masses of the constituent elements and is used for

macroscopic calculations (e.g., determining moles from a weighed mass). Exact mass, or

monoisotopic mass, is calculated using the mass of the most abundant isotope of each

element and is fundamental for high-resolution mass spectrometry analysis.[3]

Property Value Source

IUPAC Name

tert-butyl N-[2-

(methylsulfanyl)ethyl]carbamat

e

PubChem[3]

CAS Number 58858-31-0 PubChem[3]

Molecular Formula C₈H₁₇NO₂S PubChem[3]

Molecular Weight 191.29 g/mol PubChem[3]

Exact Mass 191.098000 Da PubChem[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4393377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7968508/
https://www.benchchem.com/product/b104519?utm_src=pdf-body
https://www.benchchem.com/product/b104519?utm_src=pdf-body
https://www.benchchem.com/product/b104519?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4145154
https://pubchem.ncbi.nlm.nih.gov/compound/4145154
https://pubchem.ncbi.nlm.nih.gov/compound/4145154
https://pubchem.ncbi.nlm.nih.gov/compound/4145154
https://pubchem.ncbi.nlm.nih.gov/compound/4145154
https://pubchem.ncbi.nlm.nih.gov/compound/4145154
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Structure
The structure combines a Boc-protected amine with a flexible ethyl chain terminating in a

methylthio group.

Caption: Molecular structure of Tert-Butyl (2-(methylthio)ethyl)carbamate.

Synthesis and Mechanistic Considerations
The most direct and common synthesis of this compound involves the reaction of 2-

(methylthio)ethan-1-amine with di-tert-butyl dicarbonate (Boc₂O).

Reaction Mechanism
The synthesis is a classic nucleophilic acyl substitution.

Nucleophilic Attack: The lone pair of electrons on the primary amine of 2-(methylthio)ethan-1-

amine attacks one of the electrophilic carbonyl carbons of Boc₂O.

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Leaving Group Departure: The intermediate collapses, expelling the stable tert-

butoxycarbonate anion, which subsequently decomposes into carbon dioxide and a tert-

butoxide anion. The tert-butoxide is then protonated by the newly formed N-H proton or

during aqueous workup.

The use of a mild base (e.g., triethylamine or sodium bicarbonate) is common to neutralize the

acid generated, driving the reaction to completion.

Experimental Protocol: Synthesis
This protocol is a robust, self-validating procedure adapted from standard methods for Boc

protection.[4]

Reactor Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 2-

(methylthio)ethan-1-amine (5.0 g, 54.8 mmol, 1.0 equiv.) and dichloromethane (DCM, 100

mL). Cool the solution to 0 °C in an ice bath.
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Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (13.2 g, 60.3 mmol,

1.1 equiv.) in DCM (50 mL). Add this solution dropwise to the stirred amine solution over 30

minutes, ensuring the internal temperature remains below 5 °C.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Stir for 4-6 hours.

In-Process Check (Trustworthiness): Monitor the reaction progress by Thin Layer

Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance

of the starting amine spot (visualized with ninhydrin stain) indicates completion.

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl

(50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). The acidic wash removes

any unreacted amine, while the basic wash removes acidic byproducts.

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude oil is typically of high purity. If necessary, it can be further

purified by flash column chromatography on silica gel to yield the title compound as a clear,

colorless oil.

Applications in Research and Drug Development
The utility of Tert-Butyl (2-(methylthio)ethyl)carbamate lies in its dual functionality.

Amine Protection: As a Boc-protected amine, it serves as an essential building block for

introducing an aminoethyl moiety into a larger molecule without the risk of unwanted side

reactions at the nitrogen atom.[1][5] This is particularly crucial in peptide synthesis and the

construction of complex nitrogen-containing heterocycles.

Thioether Handle: The methylthio group is more than just a passive feature.

Bioisosterism: The thioether can act as a bioisostere for a methylene group or an ether

linkage, allowing chemists to modulate a compound's lipophilicity, metabolic stability, and

binding properties.
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Further Functionalization: The sulfur atom can be selectively oxidized to a sulfoxide or a

sulfone. These oxidized forms have different electronic and steric properties and can act

as hydrogen bond acceptors, providing a powerful tool for optimizing drug-target

interactions.
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Caption: Key synthetic transformations of the title compound.

Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized material is paramount. A multi-technique

approach ensures a comprehensive characterization.

Standard Analytical Workflow
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Technique Expected Result / Purpose

¹H NMR

Confirms structure. Expect signals at ~1.4 ppm

(singlet, 9H, t-Bu), ~2.1 ppm (singlet, 3H, S-

CH₃), ~2.6 ppm (triplet, 2H, CH₂-S), ~3.3 ppm

(quartet, 2H, CH₂-N), and a broad singlet for the

N-H proton.

¹³C NMR

Confirms carbon backbone. Expect signals for

the quaternary t-Bu carbon, the t-Bu methyls,

the carbonyl carbon, the two ethyl carbons, and

the S-methyl carbon.

Mass Spectrometry (ESI-MS)

Confirms mass. In positive ion mode, the

primary ion observed will be the protonated

molecule [M+H]⁺ at m/z 192.105, corresponding

to the exact mass plus a proton. This is a

definitive confirmation of the molecular formula.

HPLC/GC

Assesses purity. Using a suitable column and

method, a single major peak should be

observed, with purity typically expected to be

>95% for use in further synthetic steps.[6][7]

Protocol: Quality Control Verification
Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized compound in a suitable

solvent (e.g., Methanol for LC-MS, CDCl₃ for NMR).

Mass Spectrometry: Infuse the sample into an ESI-MS instrument. Acquire a full scan

spectrum in positive ion mode and verify the presence of the [M+H]⁺ ion at the calculated

m/z of 192.11 ± 0.01 Da (for high-resolution MS).

NMR Analysis: Acquire ¹H and ¹³C NMR spectra. Integrate the proton signals and compare

the ratios to the expected values. Verify that chemical shifts match literature or predicted

values.
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Purity Analysis: Inject the sample onto an HPLC system with a C18 column. Develop a

gradient method (e.g., Water:Acetonitrile with 0.1% formic acid). The area percentage of the

main peak will determine the purity.

Conclusion
Tert-Butyl (2-(methylthio)ethyl)carbamate is a strategically important chemical intermediate

whose value is defined by its precise molecular weight of 191.29 g/mol and its bifunctional

nature. The robust Boc protecting group allows for the controlled introduction of a primary

amine into complex molecules, while the methylthioethyl side chain offers opportunities for

further chemical diversification or bioisosteric replacement. The straightforward synthesis and

well-defined analytical profile make it a reliable and indispensable tool for scientists engaged in

the art of molecular design and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b104519#tert-butyl-2-methylthio-ethyl-carbamate-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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